3-n-Butoxy-5-fluorobenzoyl chloride
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Overview
Description
3-n-Butoxy-5-fluorobenzoyl chloride is an organic compound with the chemical formula C11H12ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a butoxy group at the 3-position and a fluorine atom at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-Butoxy-5-fluorobenzoyl chloride typically involves the reaction of 3-n-butoxy-5-fluorobenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction is as follows:
C9H9FO2H+SOCl2→C9H9FO2Cl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-n-Butoxy-5-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds, forming ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl3) are used to facilitate the reaction.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Ketones: Formed by Friedel-Crafts acylation with aromatic compounds
Scientific Research Applications
3-n-Butoxy-5-fluorobenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceutical Research: It is used in the development of potential drug candidates.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in the modification of biomolecules for research purposes
Mechanism of Action
The mechanism of action of 3-n-Butoxy-5-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophiles, including amines, alcohols, and thiols, through the formation of covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzoyl Chloride: Similar structure but lacks the butoxy group.
4-Fluorobenzoyl Chloride: Fluorine atom is at the 4-position instead of the 5-position.
3-n-Butoxybenzoyl Chloride: Lacks the fluorine atom.
Uniqueness
3-n-Butoxy-5-fluorobenzoyl chloride is unique due to the presence of both the butoxy group and the fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in organic synthesis and material science .
Properties
IUPAC Name |
3-butoxy-5-fluorobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO2/c1-2-3-4-15-10-6-8(11(12)14)5-9(13)7-10/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRBPRXBISCYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)C(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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